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molecular formula C11H9NO3 B1580409 methyl 3-formyl-1H-indole-7-carboxylate CAS No. 312973-24-3

methyl 3-formyl-1H-indole-7-carboxylate

Cat. No. B1580409
M. Wt: 203.19 g/mol
InChI Key: JVUPHJBFLSMOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07049312B1

Procedure details

To a stirred mixture of phosphorus oxychloride-dimethylformamide in anhydrous 1,2-dichloroethane (prepared by the slow addition of phosphorus oxychloride (0.43 ml, 4.6 mmol) to anhydrous DMF (0.35 ml, 4.6 mmol) in anhydrous 1,2-dichloroethane (6 ml) cooled below 5° C.) a solution of 7-methoxycarbonylindole (0.69 g, 4 mmol) in anhydrous 1,2-dichloroethane (6 ml) was dropwise below 5° C. The mixture was stirred at room temperature for 2 h and then was heated at 50° C. for 30 minutes. After cooling, the precipitate was filtered off and washed with 1,2-dichloroethane. This precipitate was suspended in aq Na2CO3 10% (30 ml) and stirred at room temperature for 20 minutes; dichloromethane was added and stirring was continued 10 minutes more. The organic phase was separated and the aqueous phase was extracted with dichloromethane. The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate and evaporated to yield 0.75 g (93%) of the entitled product. Mp: 153–4° C.
Name
phosphorus oxychloride dimethylformamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0.69 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].P(Cl)(Cl)(Cl)=O.CN(C=O)C.[CH3:21][O:22][C:23]([C:25]1[CH:26]=[CH:27][CH:28]=[C:29]2[C:33]=1[NH:32][CH:31]=[CH:30]2)=[O:24]>ClCCCl>[CH3:21][O:22][C:23]([C:25]1[CH:26]=[CH:27][CH:28]=[C:29]2[C:33]=1[NH:32][CH:31]=[C:30]2[CH:8]=[O:9])=[O:24] |f:0.1|

Inputs

Step One
Name
phosphorus oxychloride dimethylformamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl.CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0.43 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0.35 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
0.69 g
Type
reactant
Smiles
COC(=O)C=1C=CC=C2C=CNC12
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was dropwise below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 50° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with 1,2-dichloroethane
STIRRING
Type
STIRRING
Details
stirred at room temperature for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
dichloromethane was added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C=1C=CC=C2C(=CNC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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